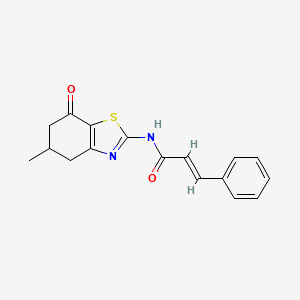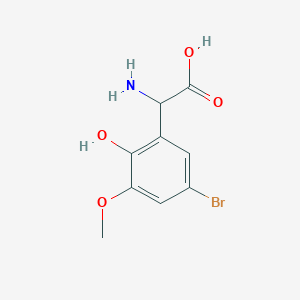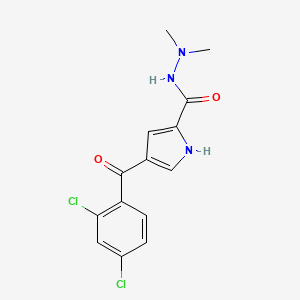
4-(2,4-dichlorobenzoyl)-N',N'-dimethyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Psychotropic Drug Development
Research on derivatives of phosphorylated carboxylic acids, a class to which the mentioned compound could be related, has shown potential in the development of drugs with psychotropic activity. These studies have found compounds in this class with tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties, indicating the broad therapeutic potential of chemically related substances (Semina et al., 2016).
Herbicide Toxicity and Environmental Impact
The environmental impact and toxicity of herbicides, particularly those related to the chlorophenoxyacetic acid family (similar in structural elements to the compound ), have been extensively studied. These works highlight the importance of understanding the ecological consequences of using such chemicals in agriculture and their fate in the environment (Zuanazzi et al., 2020).
Supramolecular Chemistry
Calixpyrrole derivatives, including those structurally related to "4-(2,4-dichlorobenzoyl)-N',N'-dimethyl-1H-pyrrole-2-carbohydrazide," have been explored for their ability to form supramolecular capsules. This application is critical in drug delivery systems, highlighting the potential of such compounds in creating novel pharmaceutical formulations (Ballester, 2011).
Biochemical Applications
The biochemical and pharmacological effects of phenolic compounds, such as antioxidants, anti-cancer, and anti-inflammatory activities, suggest potential areas of research for related compounds. This insight is crucial for developing new therapeutic agents based on the chemical backbone similar to the mentioned compound (Pei et al., 2016).
Environmental Biodegradation
The degradation of herbicides in agricultural environments, particularly those involving chlorophenoxyacetic acids, emphasizes the role of microorganisms in mitigating environmental pollution. Research in this area can provide insights into the biodegradation pathways and potential environmental safety measures for chemicals structurally related to "4-(2,4-dichlorobenzoyl)-N',N'-dimethyl-1H-pyrrole-2-carbohydrazide" (Magnoli et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid, have been found to interact withPeroxisome proliferator-activated receptor gamma , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various biological processes, including lipid metabolism, inflammation, and cellular differentiation .
Mode of Action
For instance, activation of the Peroxisome proliferator-activated receptor gamma can lead to the regulation of genes involved in lipid metabolism, adipocyte differentiation, and insulin sensitivity .
Biochemical Pathways
2,4-dichlorobenzoate, a compound with a similar dichlorobenzoyl group, is known to be a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (pcb) congeners . This suggests that the compound may potentially influence pathways related to the metabolism of PCBs.
Pharmacokinetics
Similar compounds like 2,4-dichlorobenzoyl chloride have been reported to react with water , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been reported to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections . This suggests that the compound may potentially have antimicrobial effects.
Action Environment
The action of 4-(2,4-dichlorobenzoyl)-N’,N’-dimethyl-1H-pyrrole-2-carbohydrazide can be influenced by various environmental factors. For instance, similar compounds like Di(2,4-dichlorobenzoyl) peroxide have been reported to react violently with water and may ignite spontaneously if exposed to air . This suggests that the compound’s action, efficacy, and stability could be significantly affected by environmental conditions such as humidity and temperature.
properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N',N'-dimethyl-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-19(2)18-14(21)12-5-8(7-17-12)13(20)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCKFLRXYJWWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-N',N'-dimethyl-1H-pyrrole-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-{1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2932879.png)
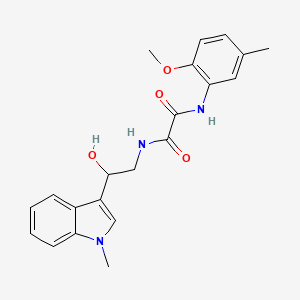
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-fluoropyridine-3-sulfonamide](/img/structure/B2932881.png)
![(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2932884.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2932885.png)
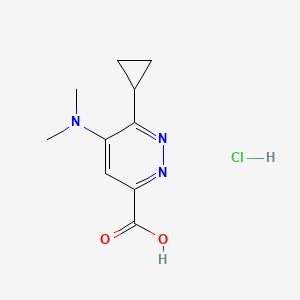

![5-(1,3-benzodioxol-5-yl)-2-(butylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2932890.png)

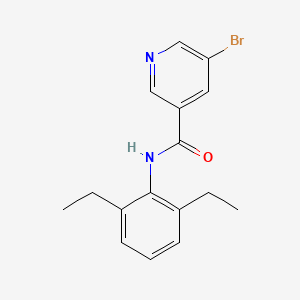
![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)
